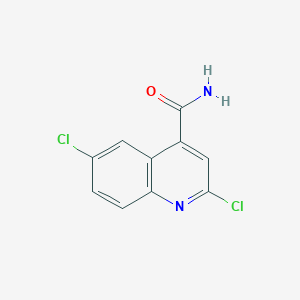

2,6-Dichloroquinoline-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloroquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-5-1-2-8-6(3-5)7(10(13)15)4-9(12)14-8/h1-4H,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEMMYUTFBPLBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=N2)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established and Emerging Synthetic Routes to 2,6-Dichloroquinoline-4-carboxamide and Related Scaffolds

The synthesis of this compound is a multi-step process that hinges on the initial construction of the quinoline (B57606) core, followed by the introduction of the carboxamide functionality. The strategic placement of the chloro substituents is a key challenge, often addressed through the use of appropriately substituted aniline (B41778) precursors.

Approaches Utilizing 2,6-Dichloroquinoline (B154368) as a Key Intermediate

The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids, which are direct precursors to the target carboxamide. This reaction involves the condensation of an isatin (B1672199) with a carbonyl compound in the presence of a base. To obtain the 2,6-dichloro substituted pattern, a 5-chloroisatin (B99725) would be a logical starting material, which upon reaction with an appropriate α-halo ketone or a related species, followed by subsequent chlorination steps, could lead to the desired 2,6-dichloroquinoline-4-carboxylic acid.

A more contemporary approach involves the use of transition-metal-catalyzed cyclization reactions. For instance, the reaction of a 2,4-dichloroaniline (B164938) with a suitable three-carbon synthon, such as an α,β-unsaturated carbonyl compound, under palladium or copper catalysis can afford the quinoline ring system. Subsequent functionalization at the C4 position would then be required.

Another key intermediate, 4,7-dichloroquinoline, is synthesized via the conjugate addition of diethoxymethylene malonate and meta-chloroaniline, followed by thermal cyclization and subsequent hydrolysis, decarboxylation, and chlorination. nih.gov A similar strategy could be envisioned for the 2,6-dichloro analogue, starting from 4-chloroaniline (B138754) and proceeding through analogous intermediates.

The table below summarizes a potential synthetic route based on the Pfitzinger reaction.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 5-Chloroisatin, Ethyl acetoacetate | Base (e.g., KOH), Ethanol (B145695)/Water, Heat | 6-Chloro-2-hydroxyquinoline-4-carboxylic acid |

| 2 | 6-Chloro-2-hydroxyquinoline-4-carboxylic acid | POCl₃, Reflux | 2,6-Dichloroquinoline-4-carbonyl chloride |

| 3 | 2,6-Dichloroquinoline-4-carbonyl chloride | Ammonia (B1221849) (or amine) | This compound |

Formation of the Carboxamide Moiety at the C4-Position

The introduction of the carboxamide group at the C4-position of the quinoline ring is typically achieved from the corresponding quinoline-4-carboxylic acid. Standard peptide coupling methods are widely employed for this transformation. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govacs.org

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, usually by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. nih.govacs.org The resulting acyl chloride is then reacted with ammonia or a primary/secondary amine to furnish the desired carboxamide. A one-pot chlorination and amide formation has been achieved by treating a 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride followed by the addition of an amine. nih.gov

The use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of N-methylmorpholine (NMM) is another effective method for the activation of the carboxylic acid prior to the addition of the amine. semanticscholar.org

Advanced Strategies for Functionalization and Derivatization of the Quinoline-4-carboxamide Framework

Further modification of the this compound scaffold can lead to a diverse range of derivatives with potentially enhanced properties. Advanced strategies for this functionalization focus on regioselective introductions of new substituents, the use of multicomponent reactions, and modern C-H activation methodologies.

Regioselective Introduction of Substituents on the Quinoline Ring System

The regioselective functionalization of the quinoline core is a significant area of research. nih.gov Base-controlled regioselective metalation offers a powerful tool for introducing substituents at specific positions. nih.gov For instance, the use of lithium diisopropylamide (LDA) can facilitate metalation at the C3 position of chloro-substituted quinolines, while lithium-magnesium or lithium-zinc amide bases can direct functionalization to the C2 or C8 positions. nih.gov

A combination of bromine/magnesium exchange reactions and direct magnesiations has allowed for a sequence of functionalization at C4, then C3, and finally C2. acs.org This approach demonstrates high functional group tolerance, accommodating sensitive groups like esters and ketones. acs.org

Furthermore, metal-free methods for remote C-H halogenation have been developed. For example, using trihaloisocyanuric acid as a halogen source allows for the C5-halogenation of 8-substituted quinoline derivatives under mild, room temperature conditions. rsc.org

The following table highlights different regioselective functionalization methods for the quinoline ring.

| Position | Method | Reagents | Reference |

| C3 | Metalation | Lithium diisopropylamide (LDA) | nih.gov |

| C2 or C8 | Metalation | Lithium-magnesium or lithium-zinc amides | nih.gov |

| C4, C3, C2 | Sequential Br/Mg exchange and magnesiation | i-PrMgCl·LiCl, TMPMgCl·LiCl, Mes₂Mg·2LiBr | acs.org |

| C5 | Remote C-H halogenation | Trihaloisocyanuric acid | rsc.org |

Exploration of Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to constructing complex molecular scaffolds like quinolines in a single step. rsc.org The Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid, is a prominent example for the synthesis of quinoline-4-carboxylic acids. tandfonline.comtandfonline.comnih.gov Modified Doebner hydrogen transfer strategies have been developed using eco-friendly solvent systems like water and ethylene (B1197577) glycol with p-toluenesulfonic acid (p-TSA) as a catalyst, offering excellent conversion rates and broad substrate scope. tandfonline.comtandfonline.com These methods can accommodate a wide range of substituted anilines and aldehydes. tandfonline.comtandfonline.com

The Povarov reaction, another MCR, involves the reaction of an aniline, an aldehyde, and an alkene to form a tetrahydroquinoline, which can be subsequently oxidized to the corresponding quinoline. nih.gov These MCRs offer a convergent and modular approach to synthesizing diverse quinoline-4-carboxamide libraries. rsc.org

C-H Activation Methodologies for Quinoline Functionalization

Direct C-H activation has emerged as a powerful and "green" strategy for the functionalization of quinolines, avoiding the need for pre-functionalized starting materials. nih.govnih.gov Transition metal catalysis, particularly with palladium, rhodium, and copper, is at the forefront of these methodologies. nih.govrsc.org

The regioselectivity of C-H activation is often controlled by the choice of catalyst, directing groups, and reaction conditions. rsc.org For instance, palladium(II) acetate (B1210297) in acetic acid tends to favor C2-H activation of quinoline N-oxides, while palladium(II) chloride can catalyze C8-H activation. rsc.org The use of quinoline N-oxides is a common strategy to facilitate C-H activation at various positions. nih.gov

These C-H functionalization methods allow for the introduction of a wide array of functional groups, including aryl, alkyl, and amide groups, providing a versatile platform for the late-stage diversification of the quinoline-4-carboxamide framework. nih.govrsc.org

Mechanistic Elucidation of Reaction Pathways in Quinoline-4-carboxamide Synthesis

The synthesis of quinoline-4-carboxamides, including the specific derivative this compound, is underpinned by several well-established reaction mechanisms. The formation of the core quinoline-4-carboxylic acid scaffold is a critical step, often followed by amidation. The two primary and historically significant reactions for constructing this scaffold are the Pfitzinger and Doebner reactions. Mechanistic understanding of these pathways is crucial for optimizing reaction conditions and expanding the diversity of accessible analogues.

The Pfitzinger reaction, a cornerstone in quinoline synthesis, involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, under basic conditions. nih.gov The reaction mechanism commences with the base-catalyzed hydrolysis of the isatin (I) to open the five-membered ring, yielding an α-keto-anilinic acid salt, specifically an isatinate (II). This intermediate is in equilibrium with the corresponding amino acid. The carbonyl group of the isatinate then undergoes a condensation reaction with the enolate of the carbonyl compound, for instance, an acetophenone (B1666503) derivative. This is followed by an intramolecular cyclization through the Schiff base intermediate, which subsequently dehydrates to form the quinoline-4-carboxylic acid (III). The choice of base, such as potassium hydroxide, and the reaction solvent, often a mixture of ethanol and water, are critical for driving the reaction to completion. nih.gov

Figure 1: Plausible Pfitzinger reaction mechanism for quinoline-4-carboxylic acid synthesis.

Another versatile method is the Doebner reaction, a three-component reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. acs.orgnih.gov The reaction is believed to initiate with the formation of a Schiff base from the reaction between the aniline and the aldehyde. Concurrently, pyruvic acid can form an enol. A subsequent condensation between the Schiff base and the enol of pyruvic acid, followed by cyclization and dehydration, leads to the formation of the quinoline-4-carboxylic acid.

Recent advancements have led to the development of a modified Doebner hydrogen-transfer reaction, which is particularly effective for anilines bearing electron-withdrawing groups, a category that would include a dichloro-substituted aniline precursor for this compound. acs.orgnih.gov This modified approach often provides better yields for such substrates, which typically perform poorly under classical Doebner conditions. acs.orgnih.gov

The final step in the synthesis of a quinoline-4-carboxamide is the amidation of the corresponding carboxylic acid. This transformation is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride. This can be accomplished using a chlorinating agent like thionyl chloride. The resulting acid chloride is then reacted with the desired amine to form the final amide product. acs.org

Below is a table summarizing the key reaction types and their general applicability in the synthesis of the quinoline-4-carboxamide scaffold.

| Reaction Type | Key Reactants | General Applicability | Reference |

| Pfitzinger Reaction | Isatin, Carbonyl compound with α-methylene group | Well-suited for a variety of substituted quinolines. | nih.gov |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | A three-component approach, adaptable for diverse substitutions. | acs.orgnih.gov |

| Doebner Hydrogen-Transfer Reaction | Aniline with electron-withdrawing groups, Aldehyde, Pyruvic acid | Improved yields for electron-deficient anilines. | acs.orgnih.gov |

| Amidation | Quinoline-4-carboxylic acid, Amine | Final step to form the carboxamide. | acs.org |

Medicinal Chemistry and Lead Optimization Investigations

Principles of Lead Identification and Optimization Applied to Quinoline-4-carboxamides

Lead identification for quinoline-4-carboxamides often begins with the screening of large compound libraries to find initial "hits". nih.govacs.orgepa.govresearchgate.netnih.gov These hits, while showing some desired biological activity, typically possess suboptimal properties such as low potency, poor solubility, or metabolic instability. nih.govepa.govresearchgate.netnih.gov The subsequent lead optimization phase is a multiparameter process aimed at refining these initial hits into lead compounds with a more drug-like profile. nih.gov The primary goals of this optimization for the quinoline-4-carboxamide series have been to enhance potency to nanomolar levels, improve aqueous solubility, and increase metabolic stability. nih.gov

A key challenge identified in early quinoline-4-carboxamide hits was high lipophilicity (as indicated by a high clogP value), which can contribute to poor solubility and rapid metabolism by the liver. nih.gov Medicinal chemists address this by systematically modifying the chemical scaffold at various points, such as the R¹, R², and R³ positions, to reduce lipophilicity while maintaining or improving biological activity. nih.gov

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands of compounds. ncsu.edunih.gov This method has been instrumental in identifying novel quinoline-4-carboxamide scaffolds. acs.orgepa.govresearchgate.netnih.gov In one significant discovery program, a quinoline-4-carboxamide series was identified from a phenotypic screen of a protein kinase library against the blood stage of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govacs.org

Phenotypic screening, a type of HTS, assesses a compound's effect on a whole organism or cell without a preconceived notion of the molecular target. This approach is particularly valuable for discovering compounds with novel mechanisms of action. acs.orgresearchgate.netnih.gov The initial hit from this screen, while active, had unfavorable physicochemical properties that necessitated the lead optimization process. nih.govepa.govresearchgate.netnih.gov HTS workflows typically involve several stages, including assay development, a primary screen to identify hits, and a more rigorous secondary screen for hit confirmation and potency determination. nih.gov

Rational drug design leverages an understanding of a biological target to create molecules with high affinity and selectivity. nih.gov One strategy is molecular hybridization, which combines two or more pharmacophoric groups into a single molecule to enhance potency and selectivity. nih.gov For instance, quinoline (B57606) scaffolds have been hybridized with other moieties known to interact with specific targets, such as DNA gyrase. nih.gov

In the context of quinoline-4-carboxamides, once a target is identified—such as the parasite's translation elongation factor 2 (PfEF2)—rational design can be employed to optimize the interaction between the drug and the target. nih.govacs.orgresearchgate.netnih.gov This involves designing compounds that fit precisely into the target's binding site, enhancing selectivity for the parasite's protein over its human counterpart. This targeted approach aims to maximize efficacy while minimizing potential off-target effects.

Strategic Molecular Modifications for Potency and Specificity Enhancement

Strategic modifications to the quinoline-4-carboxamide core are central to improving its therapeutic potential. The synthesis of derivatives allows for a systematic exploration of structure-activity relationships (SAR). For example, the synthesis of various 4-aminoquinoline (B48711) analogues has been undertaken to explore the impact of substitutions on the quinoline core. nih.gov The Pfitzinger reaction is a classic method used to synthesize the quinoline-4-carboxylic acid core, which is then coupled with various amines to produce the final carboxamide derivatives. nih.govresearchgate.net

Modifications often focus on several key areas of the molecule, identified as R¹, R², and R³ in many studies, to fine-tune properties like lipophilicity, permeability, and potency. nih.govacs.org For instance, replacing a bromine atom at the R¹ position and aromatic groups at other positions were identified as key strategies to lower the high lipophilicity of early hits. nih.gov

Creating a diverse library of analogs is a fundamental strategy in lead optimization. This involves introducing a wide variety of chemical groups at different positions on the quinoline-4-carboxamide scaffold. nih.govacs.org Studies have shown that even small changes can have a significant impact on activity. For example, introducing flexibility with an aminopropyl morpholine (B109124) substituent at the R³ position led to a notable improvement in antimalarial potency. nih.gov Shortening or extending the linker length of substituents has also been shown to dramatically alter activity, with a 17-fold improvement observed when a linker was extended from three to four carbons in one analog. acs.org

The synthesis of these analogs can be achieved through various routes. One method involves a one-pot chlorination and amide formation, followed by nucleophilic aromatic substitution or Suzuki coupling to introduce diverse substituents at the R³ position. nih.gov This allows for the creation of a broad range of molecules for biological evaluation, helping to build a comprehensive understanding of the SAR.

The table below illustrates how structural modifications on a quinoline-4-carboxamide scaffold affect antiplasmodial activity.

| Compound | R³ Substituent | EC₅₀ (nM) | Lipophilic Ligand Efficiency (LLE) |

| 24 | 4-morpholinopiperidine (B1299061) | 150 | 4.2 |

| 25 | aminopropyl morpholine | 70 | 5.4 |

| 27 | aminobutyl morpholine | 4 | 6.2 |

Data sourced from a study on antimalarial quinoline-4-carboxamides. nih.govacs.org

Computational tools are increasingly used to accelerate drug discovery by predicting the properties of virtual compounds before they are synthesized. nih.gov This in silico approach helps to prioritize which analogs are most likely to have favorable drug-like properties. nih.gov For quinoline-based compounds, computational methods like SwissADME have been used to predict pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govnih.gov

These computational models can predict properties such as gastrointestinal absorption and blood-brain barrier permeability. nih.gov By filtering out compounds predicted to have poor ADME profiles, researchers can focus their synthetic efforts on molecules with a higher probability of success. Docking studies, another computational technique, can predict how a molecule will bind to its biological target, providing insights that can guide the design of more potent and selective inhibitors. researchgate.netmdpi.com

Structure Activity Relationship Sar Profiling

Comprehensive Analysis of Structural Features Governing Biological Activity in 2,6-Dichloroquinoline-4-carboxamide Derivatives

Positional and Electronic Effects of Chlorine Substituents

In the specific case of the 2,6-dichloro substitution pattern, these effects are pronounced. The chlorine atom at the C6 position on the benzo portion of the quinoline (B57606) ring is a key feature for the activity of several quinoline classes. nih.gov For instance, in a series of 4-amino-8-quinoline carboxamides developed as CD38 inhibitors, the substitution pattern on the quinoline ring was systematically explored, revealing that electron-withdrawing and hydrophobic groups in the 6-position were favorable for potency. researchgate.net The 2-chloro substituent is also vital; it often serves as a reactive handle for introducing further diversity via nucleophilic aromatic substitution, allowing for the synthesis of a wide array of derivatives with varied biological activities. nih.gov

The combined electron-withdrawing nature of the two chlorine atoms can increase the molecule's interaction with target sites. In some quinoline derivatives, replacing an electron-releasing group with an electron-withdrawing one like chlorine has been shown to decrease certain activities, highlighting that the electronic effect is target-dependent. mdpi.com However, for many series, such as P2X7R antagonists, highly electronegative substitutions, including chlorine, enhance binding affinity. nih.gov

Influence of the Carboxamide Linkage and Its Substituents

The carboxamide linkage at the C4 position is a cornerstone of the scaffold's activity and provides a crucial point for structural modification. The amide N-H group itself can be vital for activity. In a series of antimalarial quinoline-4-carboxamides, capping the amide nitrogen with a methyl group led to an 87-fold decrease in potency, suggesting the N-H group may act as a hydrogen bond donor in the target's binding site. acs.org

Substituents attached to the amide nitrogen (N-substituents) have a profound impact on potency, selectivity, and physicochemical properties.

Nature of the Substituent: In antimalarial derivatives targeting PfEF2, replacing aromatic substituents on the carboxamide with those containing basic amine moieties, such as an ethyl-linked pyrrolidine (B122466), was found to be optimal for balancing lipophilicity, activity, and metabolic stability. nih.gov Replacing the pyrrolidine with a morpholine (B109124) ring resulted in a 12-fold drop in potency. acs.org

Linker Length: The length of the linker connecting the amide to other functional groups is also critical. Extending a linker from three to four carbons in one series led to a 17-fold improvement in antiplasmodial activity. acs.org

Solubility: The carboxamide side chain can be modified to improve properties like aqueous solubility. Attaching hydrophilic side-chains, such as N,N-dimethylamino-ethyl groups, via the carboxamide linker has been used to create compounds with better water solubility. nih.gov

The following table summarizes the impact of various N-substituents on the antimalarial activity of a quinoline-4-carboxamide series.

| Compound Modification | N-Substituent | Resulting Effect on Activity/Properties | Reference |

| Capping Amide | N-CH₃ | 87-fold decrease in potency | acs.org |

| Cyclic Amine Variation | Morpholine instead of Pyrrolidine | 12-fold decrease in potency | acs.org |

| Linker Length Variation | Four-carbon vs. Three-carbon linker | 17-fold improvement in potency | acs.org |

| Hydrophilic Side Chain | N,N-dimethylamino-ethyl group | Improved water solubility | nih.gov |

Impact of Modifications at C2, C4, and C6 Positions of the Quinoline Ring

Modifications at the C2, C4, and C6 positions are pivotal in defining the biological activity of quinoline derivatives.

C2 Position: The 2-chloro group is a common starting point for chemical elaboration. It can be replaced by various primary and secondary amines through nucleophilic aromatic substitution to generate extensive libraries of compounds. nih.gov In the context of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, this position requires bulky, hydrophobic substituents for optimal activity. nih.gov For antimalarial quinoline-4-carboxamides, replacing the C2 substituent with moieties like 4-morpholinopiperidine (B1299061) improved both potency and ligand efficiency. acs.org

C4 Position: The C4 position is defined by the carboxamide group in this scaffold. As detailed in section 4.1.2, modifications are made to the substituents on the carboxamide nitrogen rather than the C4 carbon itself. For related quinoline-4-carboxylic acids targeting DHODH, the carboxylic acid at C4 is a strict requirement for activity. nih.gov This underscores the importance of a hydrogen-bonding group at this position.

Correlation of SAR Findings with Specific Biological Target Interactions

The structural features of this compound derivatives have been correlated with activity against several specific biological targets.

Plasmodium falciparum Translation Elongation Factor 2 (PfEF2): A significant body of research has identified PfEF2, an essential enzyme for protein synthesis in the malaria parasite, as the target for a series of quinoline-4-carboxamides. nih.gov The screening hit, which featured a 2-bromo-6-chloroquinoline (B1356765) core, was optimized to the clinical candidate DDD107498. nih.govacs.org SAR studies revealed that a basic amine at the R² position (on the carboxamide) and specific amine substitutions at the C2 position were crucial for potent inhibition of PfEF2 and high antiplasmodial activity. nih.govnih.gov The necessity of the amide N-H and the optimal linker length in the carboxamide side chain are directly linked to effective binding within the PfEF2 target site. acs.org

P2X7 Receptor (P2X7R): Quinoline-carboxamide derivatives have been identified as antagonists of the P2X7 receptor, a target implicated in inflammation and cancer. nih.govnih.gov SAR studies showed that inhibitory potential varied with different linkages and functional group substitutions. nih.govresearchgate.net Highly electronegative substituents, including fluoro, chloro, and iodo groups, on phenyl rings attached to the core structure were found to enhance binding affinity for P2X7R. nih.gov This suggests that the electron-withdrawing properties of the chlorine atoms on the 2,6-dichloroquinoline (B154368) scaffold are favorable for this target interaction.

Dihydroorotate Dehydrogenase (DHODH): While much of the research on DHODH inhibitors focuses on quinoline-4-carboxylic acids, the SAR provides valuable insights. nih.gov These studies identified three critical regions for activity: a bulky hydrophobic substituent at C2, a carboxylic acid at C4, and appropriate substitutions on the benzo ring (including C6). nih.gov This highlights a pharmacophore model where the quinoline core acts as a scaffold to present key interacting groups. For a carboxamide to be active, it would likely need to mimic the hydrogen bonding and electrostatic interactions of the carboxylic acid group.

G-Quadruplex DNA: Bis-quinolinyl-pyridine-2,6-dicarboxamides have been shown to act as G-quadruplex stabilizers. semanticscholar.orgnih.gov In these molecules, the quinoline moieties are responsible for stacking interactions with the G-quartets. The SAR revealed that the relative position between the carboxamide linker and the quinoline nitrogen atom is critical for stabilization. nih.govresearchgate.net Methylation of the quinoline nitrogen introduces a positive charge that further enhances selective stabilization of G-quadruplex structures over duplex DNA. nih.gov

The following table correlates key structural features with activity against specific biological targets.

| Structural Feature | Biological Target | Correlation with Activity | Reference |

| Basic amine on C4-carboxamide | PfEF2 | Essential for potent antiplasmodial activity. | nih.gov |

| Unsubstituted amide N-H | PfEF2 | Capping with methyl group drastically reduces potency. | acs.org |

| Electronegative substituents | P2X7R | Halogen substitutions enhance antagonist affinity. | nih.gov |

| Bulky hydrophobic group at C2 | DHODH | Necessary for potent inhibition in related carboxylic acid series. | nih.gov |

| Planar quinoline ring | G-Quadruplex DNA | Facilitates π-π stacking interactions with G-quartets. | nih.gov |

Biological Target Identification and Mechanistic Pathways

Identification of Protein and Enzyme Targets Modulated by Quinoline-4-carboxamides

The biological effects of quinoline-4-carboxamides are exerted through their interaction with a diverse range of protein and enzyme targets. These interactions can lead to the inhibition or modulation of critical cellular pathways, forming the basis of their therapeutic applications. The following sections detail the key molecular targets identified for this compound class.

Inhibition of Translation Elongation Factor 2 (PfEF2)

A significant breakthrough in understanding the antimalarial activity of quinoline-4-carboxamides came with the identification of Plasmodium falciparum elongation factor 2 (PfEF2) as a primary target. PfEF2 is a crucial enzyme in the parasite's protein synthesis machinery, responsible for the translocation of the ribosome along the messenger RNA during translation.

Research has demonstrated that certain quinoline-4-carboxamide derivatives, such as the potent antimalarial compound DDD107498, exhibit their parasiticidal effects by directly inhibiting PfEF2. nih.govelifesciences.org This inhibition effectively halts protein synthesis within the parasite, leading to its death. This novel mechanism of action is a key advantage, as it does not show cross-resistance with existing antimalarial drugs. nih.gov The discovery of PfEF2 as a target has opened new avenues for the development of next-generation antimalarials based on the quinoline-4-carboxamide scaffold.

Interactions with DNA Gyrase and Topoisomerase Enzymes

The quinoline (B57606) scaffold is famously associated with the inhibition of bacterial DNA gyrase and topoisomerase enzymes, as exemplified by the fluoroquinolone antibiotics. acs.org While distinct from the classic fluoroquinolones, certain quinoline-4-carboxamide derivatives have also been investigated for their ability to interfere with these essential bacterial enzymes.

Studies have shown that some quinoline-4-carboxamide analogs can inhibit bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV. researchgate.net For instance, a series of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides were identified as inhibitors of the DNA gyrase B subunit (GyrB). nih.govelifesciences.org Furthermore, other related structures, such as acridine-4-carboxamides, have been shown to induce DNA lesions mediated by topoisomerase II. elifesciences.org Although direct evidence for 2,6-Dichloroquinoline-4-carboxamide is limited, the broader class of quinoline-based compounds demonstrates a clear potential to target these enzymes, suggesting a possible avenue for antibacterial applications.

Modulation of Receptor Activity (e.g., NMDA Receptors, Adenosine (B11128) A3 Receptor, Neurokinin Receptors)

The versatility of the quinoline-4-carboxamide scaffold extends to its ability to interact with various receptors involved in neurotransmission and other physiological processes.

Neurokinin Receptors: Several studies have focused on the development of 2-phenylquinoline-4-carboxamide (B4668241) derivatives as antagonists of neurokinin receptors, particularly the NK-2 and NK-3 subtypes. nih.gov These receptors are implicated in a range of conditions, including inflammatory responses and certain psychiatric disorders. The structural modifications on the quinoline-4-carboxamide core have allowed for the fine-tuning of affinity and selectivity for these receptors.

Adenosine A3 Receptor: The adenosine A3 receptor (A3AR) is another key target for quinoline-based compounds. Research has identified derivatives, such as 1H-imidazo[4,5-c]quinolin-4-amines, that act as positive allosteric modulators of the A3AR. nih.govresearchgate.net Furthermore, other quinoline analogs have been developed as potent and selective antagonists for this receptor, highlighting the potential for this chemical class in treating inflammatory conditions and other diseases where A3AR plays a role. elifesciences.orgnih.gov

NMDA Receptors: While direct modulation by a quinoline-4-carboxamide has not been extensively documented, the structurally related 6,7-dichloroquinoxaline-2,3-dione (B8809070) has been identified as a potent and specific antagonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. acs.org This finding suggests that the dichloro-substituted quinoline framework may have the potential to interact with this important excitatory neurotransmitter receptor.

Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for the development of anticancer and anti-inflammatory agents. A structure-guided approach has led to the discovery of 4-quinoline carboxylic acids as potent inhibitors of human DHODH. nih.govisciii.es These compounds, including potent analogs with IC50 values in the low nanomolar range, have demonstrated the potential to form novel interactions within the brequinar-binding pocket of the enzyme. nih.gov The established activity of the quinoline core against DHODH suggests that this compound and its derivatives could also exhibit inhibitory effects on this crucial metabolic enzyme.

Interference with Heme Formation Pathways

The mechanism of action of many quinoline-based antimalarial drugs, such as chloroquine (B1663885), involves the interference with the detoxification of heme in the malaria parasite. The parasite digests hemoglobin, releasing toxic heme, which it then polymerizes into non-toxic hemozoin. It is believed that quinoline antimalarials inhibit this polymerization process, leading to a buildup of toxic heme and parasite death. nih.gov While this is a well-established mechanism for other quinolines, the specific role of quinoline-4-carboxamides in this pathway is less defined. However, given the shared quinoline core, it is plausible that they could also interfere with heme formation and detoxification, contributing to their antimalarial properties.

Enzymatic Conversion by NQO1

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic enzyme that plays a role in the detoxification of quinones and has been implicated in the activation of certain anticancer prodrugs. nih.govnih.gov Research has shown that some quinoline-based compounds, particularly those containing a quinone moiety, can act as substrates for NQO1. researchgate.net The enzymatic conversion of these compounds by NQO1 can lead to the generation of reactive oxygen species and subsequent cytotoxicity in cancer cells that overexpress this enzyme. While direct evidence for the enzymatic conversion of this compound by NQO1 is not available, the presence of the quinoline structure suggests a potential for interaction with this enzyme, which could be relevant for its biological activity profile.

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action of a compound describes the specific biochemical interaction through which it produces its pharmacological effect. For quinoline-4-carboxamide derivatives, a range of mechanisms has been identified, largely dependent on the substitution patterns on the quinoline core and the carboxamide side chain. These mechanisms often involve the inhibition of essential enzymes or the disruption of critical cellular processes.

A significant breakthrough in understanding the action of this class of compounds came from the study of a 2,6-disubstituted quinoline-4-carboxamide derivative, which demonstrated potent antimalarial activity. researchgate.net The primary molecular target was identified as the translation elongation factor 2 (PfEF2) in Plasmodium falciparum. nih.govacs.orgnih.gov PfEF2 is a vital protein for parasite protein synthesis, and its inhibition leads to a cessation of parasite growth and proliferation. nih.govacs.orgnih.gov This discovery highlights a promising avenue for investigating the mechanism of this compound, given its structural similarity.

Furthermore, other chloroquinoline derivatives have been found to exert their biological effects through different mechanisms. For instance, certain novel chloroquinoline derivatives that incorporate a benzenesulfonamide (B165840) moiety have been suggested to act as inhibitors of the PI3K (Phosphoinositide 3-kinase) enzyme, a key component in cell signaling pathways regulating growth and survival. nih.gov The parent compound, 4,7-dichloroquinoline, is a well-known intermediate in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine. wikipedia.org The proposed mechanism for 4,7-dichloroquinoline's toxicity in certain organisms involves the upregulation of electronegative ions. nih.gov

These findings suggest that this compound could potentially act through one or more of these identified mechanisms, or possess a novel mechanism of action altogether. The precise molecular interactions would be dictated by the specific stereoelectronic properties conferred by the 2- and 6-chloro substitutions on the quinoline ring.

The activity of a compound at the molecular level invariably leads to broader consequences on cellular pathways. Deconvoluting these affected pathways is essential for a comprehensive understanding of the compound's biological effects. For the quinoline carboxamide class, the observed molecular mechanisms translate into the disruption of several key cellular processes.

The inhibition of PfEF2 by a quinoline-4-carboxamide derivative directly impacts the protein synthesis pathway in Plasmodium falciparum. nih.govacs.orgnih.gov This leads to a cascade of downstream effects, including the arrest of the cell cycle and ultimately, cell death. The specificity of this inhibition for the parasitic enzyme over its human counterpart is a critical factor for its therapeutic potential.

In the context of anticancer activity, the proposed inhibition of the PI3K/AKT/mTOR signaling pathway by certain chloroquinoline derivatives has profound implications. nih.gov This pathway is a central regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting PI3K, these compounds can trigger apoptosis (programmed cell death) and inhibit tumor growth.

Moreover, the structural relative, 4,7-dichloroquinoline, has been shown to have larvicidal and pupicidal effects on disease vectors like Anopheles stephensi and Aedes aegypti, suggesting an impact on developmental pathways. nih.gov A patent also indicates that this compound may have applications in treating anxiety and sleep disorders, hinting at a potential interaction with neurological pathways, though the specific targets and mechanisms remain undisclosed. google.com

The following table summarizes the potential cellular pathways that could be affected by this compound, based on the activities of related compounds.

| Potential Cellular Pathway | Observed Effect in Related Compounds | Potential Consequence of Modulation | Relevant Compound Class |

| Protein Synthesis | Inhibition of translation elongation factor 2 (PfEF2) | Cell cycle arrest, inhibition of proliferation | Quinoline-4-carboxamide derivatives nih.govacs.orgnih.gov |

| PI3K/AKT/mTOR Signaling | Inhibition of PI3K enzyme | Induction of apoptosis, inhibition of cell growth | Chloroquinoline-benzenesulfonamide hybrids nih.gov |

| Developmental Pathways | Larvicidal and pupicidal activity | Disruption of metamorphosis and development | 4,7-dichloroquinoline nih.gov |

| Neurological Signaling | Potential treatment for anxiety and sleep disorders | Modulation of neurotransmitter systems or receptors | This compound google.com |

Further research, employing techniques such as transcriptomics, proteomics, and metabolomics, would be necessary to definitively identify and characterize the cellular pathways modulated by this compound. The table below outlines the types of research findings that would be generated from such studies.

| Experimental Approach | Potential Findings for this compound | Implication for Mechanistic Understanding |

| Target-based Screening | Identification of binding affinity to specific enzymes (e.g., kinases, proteases). | Direct evidence of a molecular target. |

| Phenotypic Screening | Observation of cellular effects (e.g., apoptosis, cell cycle arrest) in various cell lines. | Provides clues about the affected cellular processes. |

| Proteomic Analysis | Changes in the expression levels of proteins involved in specific signaling pathways. | Elucidation of the broader cellular response to the compound. |

| Genetic Knockout/Knockdown Studies | Loss of compound activity in cells where a specific gene (potential target) is silenced. | Validation of the identified molecular target. |

Quantum Chemical Characterization of Electronic and Structural Properties

Quantum chemical methods are fundamental in understanding the intrinsic properties of a molecule, governed by its electron distribution. These studies offer a detailed view of molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For quinoline-4-carboxamide derivatives, DFT calculations are employed to determine optimized molecular geometry, electronic structure, and electrical properties. researchgate.netnih.gov

In studies of related N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives, DFT has been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For this compound, such analysis would reveal the distribution of these frontier orbitals. The HOMO is typically localized over the electron-rich quinoline ring system, while the LUMO might be distributed across the carboxamide moiety and the electron-deficient regions of the ring. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net

DFT calculations also provide precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. This optimized geometry is the foundation for further computational studies like molecular docking.

| Parameter | Description | Typical Finding in Quinoline Scaffolds |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential. | Localized on the electron-rich quinoline ring system. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. | Often distributed over the quinoline and carboxamide moieties. researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity. | A smaller gap suggests higher reactivity. researchgate.net |

| Bond Lengths/Angles | Geometric parameters defining the molecular structure. | Provides the lowest energy conformation for the molecule. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution on a molecule's surface. It visualizes the electrostatic potential, identifying regions that are electron-rich (electrophilic attack sites) and electron-poor (nucleophilic attack sites). nih.gov

For this compound, an MEP analysis would highlight several key features:

Negative Potential Regions: The most negative regions (typically colored red) would be located around the electronegative atoms: the oxygen of the carbonyl group, the nitrogen of the carboxamide group, and the nitrogen atom of the quinoline ring. These sites are susceptible to electrophilic attack and are key points for forming hydrogen bonds with biological targets.

Positive Potential Regions: Positive potential areas (typically colored blue) would be found around the hydrogen atoms of the amide group and the aromatic protons.

Halogen Atom Influence: The two chlorine atoms at positions 2 and 6 would significantly influence the MEP. While halogens are generally electronegative, they can also exhibit a region of positive electrostatic potential on their outermost surface, known as a "sigma-hole," which allows for halogen bonding—a crucial non-covalent interaction in ligand-receptor binding.

This detailed charge map provides a roadmap for the molecule's reactivity and its likely non-covalent interactions with a protein target. nih.gov

Molecular Modeling and Simulation in Receptor/Target Binding

Molecular modeling techniques are essential for predicting how a ligand like this compound might interact with a biological target, such as a protein kinase or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For quinoline-4-carboxamide derivatives, docking studies have been successfully used to predict binding modes within the active sites of targets like Phosphoinositide-Dependent protein Kinase-1 (PDK1) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

In a typical docking simulation for this compound, the molecule would be placed into the binding pocket of a target protein. The algorithm would then explore various conformations and orientations, scoring them based on a function that estimates the binding affinity (e.g., in kcal/mol). The results would reveal the most probable binding pose and identify key interactions, such as:

Hydrogen Bonds: Between the amide group's N-H and C=O with amino acid residues like aspartate or serine.

Pi-Pi Stacking: Involving the quinoline ring and aromatic residues like phenylalanine or tyrosine.

Halogen Bonds: The chlorine atoms could form stabilizing interactions with backbone carbonyls or other electron-rich atoms in the binding site.

These predictions are critical for understanding the structural basis of the compound's activity and for designing modifications to improve potency. researchgate.netmdpi.com

| Interaction Type | Ligand Group | Potential Interacting Residue (Example) | Binding Energy Contribution |

|---|---|---|---|

| Hydrogen Bond | Carboxamide N-H | Aspartic Acid | High |

| Hydrogen Bond | Carboxamide C=O | Serine | High |

| Pi-Pi Stacking | Quinoline Ring | Phenylalanine | Medium |

| Halogen Bond | C6-Chloride | Backbone Carbonyl Oxygen | Medium |

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.govnih.gov MD simulations model the movements of atoms and molecules, providing insights into the stability of the predicted binding pose and the flexibility of the protein. nih.gov

For a complex of this compound and its target, an MD simulation would track the atomic positions over nanoseconds or microseconds. Analysis of the simulation trajectory can confirm if the key interactions identified in docking are maintained over time. It can also reveal conformational changes in the protein upon ligand binding and calculate a more accurate binding free energy, providing a more robust assessment of the compound's affinity. nih.gov

In Silico Approaches in Scaffold Design and Lead Optimization

The this compound structure serves as a valuable scaffold that can be systematically modified to optimize its pharmacological properties. In silico approaches are central to this process of lead optimization. researchgate.netresearchgate.netfrontiersin.org

Medicinal chemistry programs focused on the quinoline-4-carboxamide scaffold have successfully improved properties like potency and metabolic stability through iterative design, synthesis, and testing cycles. nih.govnih.gov In silico tools accelerate this process by prioritizing which new analogues to synthesize. Key strategies include:

Scaffold Hopping: Replacing the quinoline core with other bicyclic or heterocyclic systems to discover novel intellectual property, alter physical properties, or improve target selectivity, while maintaining the key binding interactions of the carboxamide and chloro-substituents.

Fragment Growing/Decoration: Using the existing scaffold as a base, new chemical groups can be added or substituted. For this compound, this could involve modifying the amide group (e.g., creating tertiary amides) or adding small substituents to the remaining open positions on the quinoline ring to probe for additional interactions within the binding pocket. frontiersin.org

These computational strategies, combined with predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models, allow chemists to design new molecules with a higher probability of success, reducing the time and cost associated with drug discovery. nih.gov

Advanced Theoretical and Computational Chemistry Studies

High-Throughput Virtual Screening and Chemical Space Navigation

High-throughput virtual screening (HTVS) represents a pivotal computational strategy in contemporary drug discovery, enabling the rapid assessment of vast chemical libraries to identify promising lead compounds. nih.gov This approach is particularly valuable for exploring the extensive chemical space of privileged scaffolds like quinoline (B57606). nih.gov For a specific compound such as 2,6-dichloroquinoline-4-carboxamide, HTVS facilitates the identification of potential biological targets and the initial characterization of its interaction profile.

The process of virtual screening for a compound like this compound typically commences with the creation of a 3D model of the molecule. This model is then computationally "docked" into the binding sites of a multitude of macromolecular targets, such as enzymes and receptors. ijprajournal.com The aim is to predict the preferred binding orientation and affinity of the compound to each target. nih.gov These docking studies generate scoring functions that estimate the binding energy, providing a rank-ordered list of potential biological targets.

In silico modeling extends beyond simple docking to include the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ijprajournal.comnih.gov These predictions are crucial for navigating the chemical space and prioritizing compounds with drug-like characteristics. For instance, a virtual screening campaign might evaluate thousands of quinoline derivatives, including this compound, against a panel of protein targets. nih.gov The results would not only highlight potential efficacy but also flag potential liabilities such as poor bioavailability or toxicity. nih.gov

The navigation of the chemical space for quinoline derivatives involves analyzing the structure-activity relationships (SAR) derived from screening data. nih.gov For example, a study on 4-oxo-1,4-dihydro-quinoline-3-carboxamide derivatives utilized docking studies to design and evaluate a library of compounds as BACE-1 inhibitors for Alzheimer's disease. nih.gov This approach allows researchers to understand how different substituents on the quinoline core, such as the chloro groups at positions 2 and 6 and the carboxamide at position 4, influence binding affinity and selectivity.

While specific high-throughput screening data for this compound is not extensively available in the public domain, the methodologies are well-established. A hypothetical virtual screening of this compound against a panel of kinases, a common target for quinoline-based inhibitors, would likely involve the steps and generate data similar to that shown in the tables below.

Table 1: Hypothetical Molecular Docking Scores for this compound Against a Panel of Kinase Targets

| Target Kinase | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| EGFR | 2GS2 | -9.8 | 50 | MET793, LYS745 |

| VEGFR2 | 4ASD | -9.2 | 120 | CYS919, ASP1046 |

| Abl | 2HYY | -8.5 | 350 | MET318, THR315 |

| c-Met | 3F82 | -8.9 | 200 | TYR1230, MET1211 |

| p38 MAPK | 3S3I | -7.8 | 800 | MET109, LYS53 |

This table presents hypothetical data for illustrative purposes, based on typical results from virtual screening studies of similar quinoline derivatives.

Table 2: Predicted ADMET Properties of this compound and Related Analogues

| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability (%) |

| This compound | 241.07 | 2.8 | 1 | 2 | 75 |

| 6-chloroquinoline-4-carboxamide | 206.62 | 2.1 | 1 | 2 | 85 |

| 2-chloroquinoline-4-carboxamide | 206.62 | 2.3 | 1 | 2 | 82 |

| Quinoline-4-carboxamide | 172.18 | 1.5 | 1 | 2 | 90 |

This table provides predicted in silico data to illustrate the comparative analysis performed during chemical space navigation. Actual experimental values may differ.

The insights gained from such computational studies are instrumental in guiding the subsequent stages of drug development, including hit-to-lead optimization and the design of more potent and selective analogues. The integration of HTVS and chemical space navigation allows for a more efficient and informed exploration of the therapeutic potential of compounds like this compound.

Q & A

Q. What guidelines ensure ethical use of this compound in animal studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.